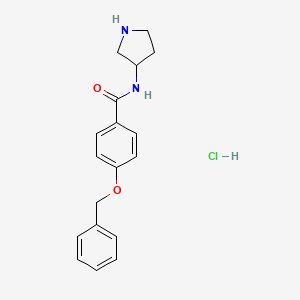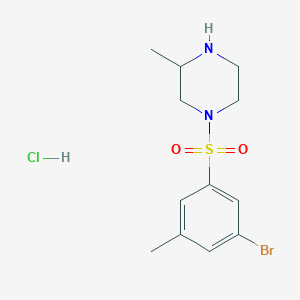
4-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a benzamide core, with a pyrrolidinyl substituent. The hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions.
Introduction of the Pyrrolidinyl Group: The next step involves the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. This can be achieved by reacting the benzyloxy intermediate with a pyrrolidine derivative under controlled conditions.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with an appropriate amine derivative, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of flow microreactor systems for more efficient and sustainable synthesis processes .
化学反応の分析
Types of Reactions: 4-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines or other derivatives.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
4-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain receptors or enzymes, while the pyrrolidinyl group can enhance its pharmacokinetic properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
4-(Methoxy)-N-(pyrrolidin-3-yl)benzamide: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)-N-(morpholin-3-yl)benzamide: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness: 4-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide hydrochloride is unique due to the combination of its benzyloxy and pyrrolidinyl groups, which confer specific chemical and biological properties that are distinct from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-phenylmethoxy-N-pyrrolidin-3-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c21-18(20-16-10-11-19-12-16)15-6-8-17(9-7-15)22-13-14-4-2-1-3-5-14;/h1-9,16,19H,10-13H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENUUPRAXNTFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid](/img/structure/B8035674.png)








